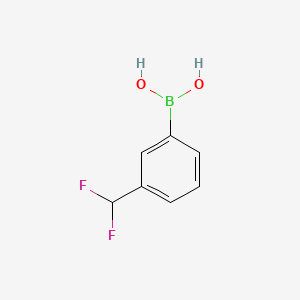

Ácido (3-(difluorometil)fenil)borónico

Descripción general

Descripción

“(3-(Difluoromethyl)phenyl)boronic acid” is a type of boronic acid, which is a class of compounds that have been widely studied in medicinal chemistry . Boronic acids are known for their various biological applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Synthesis Analysis

The synthesis of boronic acids is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred . The synthesis of boronic acids like “(3-(Difluoromethyl)phenyl)boronic acid” can be accomplished via Suzuki–Miyaura reaction .

Molecular Structure Analysis

The molecular structure of “(3-(Difluoromethyl)phenyl)boronic acid” can be characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .

Chemical Reactions Analysis

Boronic acids, such as “(3-(Difluoromethyl)phenyl)boronic acid”, are used as building blocks and synthetic intermediates . They can be used in various chemical reactions, including the Suzuki–Miyaura coupling, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and the Liebeskind-Srogl coupling .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Difluoromethyl)phenyl)boronic acid” can be evaluated by both spectrophotometric and potentiometric titrations . The compound exhibits high resistance to protodeboronation .

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos borónicos, incluido el ácido (3-(difluorometil)fenil)borónico, se utilizan cada vez más en diversas áreas de investigación. Interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que los hace útiles en diversas aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .

Etiquetado biológico

La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto puede implicar la instalación selectiva de sitios precisos de CF2H en biomoléculas grandes como las proteínas .

Manipulación y modificación de proteínas

Los ácidos borónicos han mostrado un crecimiento significativo en la interacción con las proteínas, su manipulación y el etiquetado celular . Se pueden utilizar para la electroforesis de moléculas glicosiladas .

Desarrollo de terapéuticos

Los ácidos borónicos se utilizan en el desarrollo de terapéuticos . Se utilizan como inhibidores de las enzimas serina proteasa y cinasa que aumentan el crecimiento, la progresión y la metástasis de las células tumorales .

Tecnologías de separación

Los ácidos borónicos también se utilizan en tecnologías de separación . Se pueden utilizar como materiales de construcción para micropartículas para métodos analíticos

Mecanismo De Acción

The mechanism of action of boronic acids involves the introduction of a boronic acid group to bioactive molecules, which modifies selectivity, physicochemical, and pharmacokinetic characteristics, thereby improving the already existing activities . The aminomethyl group primarily acts as an electron-withdrawing group that lowers the pKa of the neighboring boronic acid, thereby facilitating diol binding at neutral pH .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Boronic acids are known to be mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis .

Molecular Mechanism

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially lead to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and easy to handle, suggesting that they may have good stability in laboratory settings .

Dosage Effects in Animal Models

Boronic acids are known to be biologically active, suggesting that they could potentially have dosage-dependent effects .

Metabolic Pathways

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence metabolic pathways .

Transport and Distribution

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence their transport and distribution .

Subcellular Localization

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence their subcellular localization .

Propiedades

IUPAC Name |

[3-(difluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJVGNXKXAYCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660133 | |

| Record name | [3-(Difluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854690-87-2 | |

| Record name | [3-(Difluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Difluoromethyl-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Triazole-[13C2,15N2]](/img/structure/B591557.png)